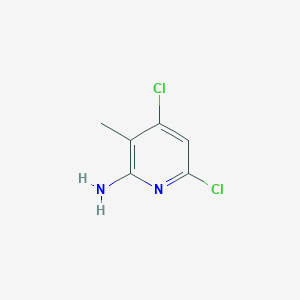

4,6-Dichloro-3-methylpyridin-2-amine

Description

4,6-Dichloro-3-methylpyridin-2-amine is a halogenated pyridine derivative characterized by chlorine substituents at positions 4 and 6, a methyl group at position 3, and an amine group at position 2.

Pyridine derivatives like this are valued for their aromatic stability and ability to participate in hydrogen bonding and π-π interactions, which are critical for molecular recognition in drug design.

Properties

Molecular Formula |

C6H6Cl2N2 |

|---|---|

Molecular Weight |

177.03 g/mol |

IUPAC Name |

4,6-dichloro-3-methylpyridin-2-amine |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-4(7)2-5(8)10-6(3)9/h2H,1H3,(H2,9,10) |

InChI Key |

HHBZYIVJWOUZTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of an amino group at the 2-position of a 4,6-dichloro-3-methylpyridine precursor. This can be achieved through various routes, including nucleophilic aromatic substitution, reduction of nitro precursors, or hydrazine-mediated amination.

Method 1: Nucleophilic Aromatic Substitution Using Hydrazine Hydrate

A prominent method involves the reaction of 4,6-dichloro-3-methylpyridine derivatives with hydrazine hydrate under controlled conditions to substitute the chlorine at the 2-position with an amino group. This process is outlined in patent US20060047124A1, which describes preparing 2-aminopyridine derivatives via hydrazine monohydrate in the presence of solvents such as ethanol or water, sometimes with catalysts like Raney nickel or zinc to facilitate hydrogenation and amination steps.

| Parameter | Typical Conditions |

|---|---|

| Starting material | 4,6-Dichloro-3-methylpyridine |

| Aminating agent | Hydrazine hydrate |

| Solvent | Ethanol, water, or mixed solvents |

| Catalyst (optional) | Raney nickel, zinc |

| Temperature | 50–120 °C |

| Reaction time | 3–12 hours |

| Yield | 70–85% |

This method benefits from mild reaction conditions, relatively high yields, and the use of readily available reagents. The reaction proceeds via nucleophilic attack of hydrazine on the chlorinated pyridine ring, followed by elimination of chloride and formation of the amino-substituted product.

Method 2: Reduction of Nitro Precursors

An alternative approach involves first synthesizing 4,6-dichloro-3-methyl-2-nitropyridine, followed by catalytic hydrogenation or chemical reduction to the corresponding amine. Catalysts such as Raney nickel or palladium on carbon are commonly employed under hydrogen atmosphere.

| Parameter | Typical Conditions |

|---|---|

| Starting material | 4,6-Dichloro-3-methyl-2-nitropyridine |

| Reducing agent | Hydrogen gas or chemical reductants |

| Catalyst | Raney nickel, Pd/C |

| Solvent | Alcohols (methanol, ethanol) or ethyl acetate |

| Temperature | Room temperature to 80 °C |

| Reaction time | 2–8 hours |

| Yield | 75–90% |

This method offers high purity of the amine product but requires an additional nitration step and handling of potentially hazardous nitro compounds.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Hydrazine hydrate substitution | Mild conditions, simple operation | Requires careful handling of hydrazine | 70–85 |

| Nitro reduction | High purity product, well-established | Multi-step process, handling nitro compounds | 75–90 |

| Sodium dithionite reduction | Mild, inexpensive reagents, industrially scalable | Less documented for this exact compound | N/A |

Research Data and Characterization

- Yields: The hydrazine substitution method typically yields 70–85% of the target amine, while reduction of nitro precursors can achieve yields up to 90% under optimized conditions.

- Purity: Products are characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm structure and purity.

- Reaction Times: Vary between 3 to 12 hours depending on method and conditions.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-methylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

4,6-Dichloro-3-methylpyridin-2-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in Pyridine and Pyrimidine Families

The following table summarizes key structural and physicochemical properties of 4,6-Dichloro-3-methylpyridin-2-amine and related compounds:

Key Observations:

Heterocycle Differences : Pyridine derivatives (e.g., the target compound) exhibit distinct electronic properties compared to pyrimidines due to differences in aromaticity and nitrogen atom positions. Pyrimidines (e.g., B6 ) often serve as bioisosteres for pyridines in drug design but may alter solubility and metabolic stability.

Methoxy groups (e.g., in 4,6-Dichloro-5-methoxypyrimidine ) enhance polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability.

Synthetic Yields : Pyrimidine derivatives like B6 are synthesized in high yields (81%), suggesting efficient protocols that could be adapted for pyridine analogues.

Physicochemical and Spectroscopic Properties

- Melting Points : Pyrimidine derivatives generally exhibit higher melting points (e.g., 313–315°C for 4,6-Dichloro-5-methoxypyrimidine ) compared to pyridines, likely due to stronger intermolecular interactions (e.g., hydrogen bonding and halogen packing).

- NMR Data : For B6 , the ^1H NMR spectrum shows resonances for the amine (δ 7.50 ppm) and alkyne protons (δ 3.52 and 2.96 ppm), while ^13C NMR confirms the aromatic and alkyne carbons. Similar analysis for the target compound would require experimental validation.

Q & A

Q. What are the optimal synthetic routes for 4,6-dichloro-3-methylpyridin-2-amine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves halogenation and functional group substitution on pyridine scaffolds. A common approach is the nucleophilic substitution of 4,6-dihydroxy-3-methylpyridin-2-amine with phosphorus oxychloride (POCl₃) under reflux, followed by purification via recrystallization . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature : Controlled heating (80–100°C) minimizes side reactions like over-chlorination.

- Catalysts : Lewis acids (e.g., AlCl₃) can accelerate substitution but may complicate purification.

Data from Analogous Systems : - In a related compound (5-allyl-4,6-dichloropyrimidin-2-amine), yields of 81% were achieved using DMSO-d6 as a solvent and optimizing stoichiometry .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy :

- Elemental Analysis : Verify C, H, N, and Cl percentages (e.g., theoretical Cl content: ~35%) .

- Mass Spectrometry : Confirm the molecular ion peak (e.g., m/z 201–203 for dichloro analogs) .

Q. What solvent systems are recommended for recrystallizing this compound?

Methodological Answer: Use mixed solvents to balance solubility and polarity:

- Ethanol/Water : Effective for removing unreacted starting materials.

- Diethyl Ether/Hexane : Ideal for rapid crystallization of hydrophobic analogs.

- DMSO-d6 : Useful for NMR-grade crystals but requires careful drying .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The methyl group at position 3 introduces steric hindrance, while chlorine atoms at positions 4 and 6 activate the pyridine ring toward electrophilic substitution. For Suzuki-Miyaura coupling:

- Catalyst Selection : Pd(OAc)₂ with Xantphos ligands improves efficiency for bulky substrates .

- Base Optimization : t-BuONa enhances transmetalation but may deprotonate NH₂; Cs₂CO₃ is a milder alternative .

Case Study :

In 6-chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine synthesis, Pd-catalyzed coupling achieved 22% yield despite steric challenges .

Q. What computational methods are suitable for predicting the hydrogen-bonding network in this compound crystals?

Methodological Answer: Combine density functional theory (DFT) and graph-set analysis:

- *DFT (B3LYP/6-31G)**: Predicts preferred hydrogen-bond donors (NH₂) and acceptors (Cl, pyridine N) .

- Graph-Set Analysis : Classifies motifs (e.g., R₂²(8) rings for NH₂···Cl interactions) to guide crystallization strategies .

Experimental Validation :

X-ray crystallography using SHELXL (via SHELX suite) resolves H-bond patterns and unit-cell parameters .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Dose-Response Studies : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).

- Structural Analog Comparison : Compare with 4-(3-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, noting substituent effects on target binding .

- Assay Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.